

## Part A: Sm16 Protein (from *Schistosoma mansoni*)

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### Compound of Interest

Compound Name: SM 16

Cat. No.: B15542166

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## Discovery and Characterization

Sm16 is a low molecular weight (~16 kDa) immunomodulatory protein secreted by the parasitic trematode *Schistosoma mansoni*, a primary causative agent of human schistosomiasis.[1] Also known as SPO-1 and SmSLP, this protein is released from the acetabular gland of the parasite's cercariae stage during skin invasion.[1] Its primary role is to suppress the host's innate immune response, thereby protecting the invading parasite from attack.[1]

Structurally, Sm16 assembles into a large, approximately nine-subunit oligomer.[2][3][4] The secreted form of the protein, Sm16(23-117), lacks the initial 22-residue signal peptide.[3] Research has shown that both the oligomerization and the protein's ability to bind to the plasma membrane of host cells are dependent on multiple regions in its C-terminus.[2][4] Once bound, it can be internalized by host cells via endocytosis.[3]

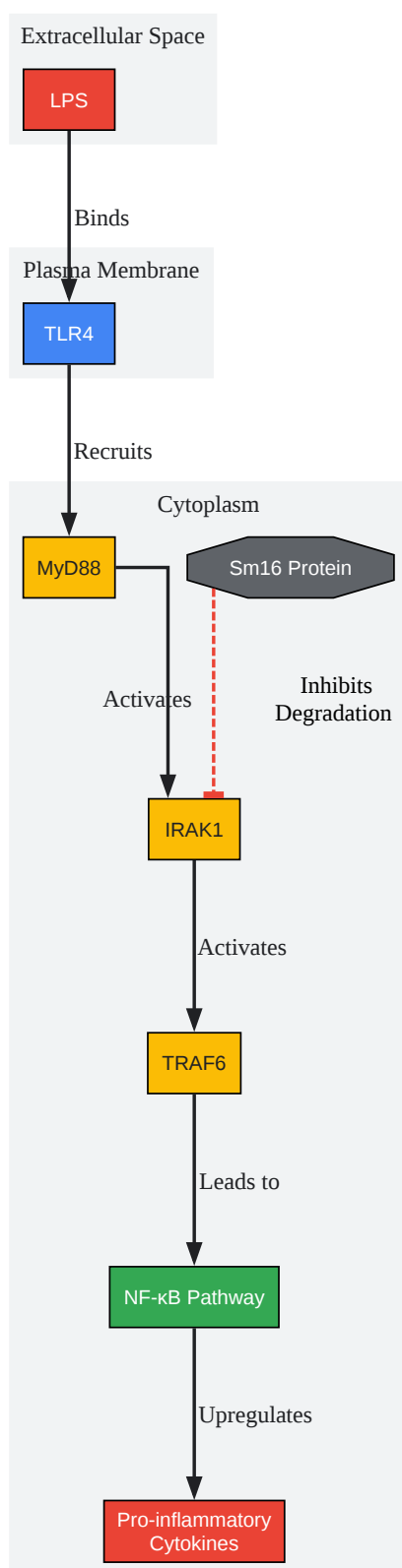
The protein is classified as a member of the helminth defence molecule (HDM) family, a group of potent immune-modulators exclusive to trematode species.[1]

## Quantitative Data

Parameter	Value	Source
Molecular Weight	~16 kDa	[1]
Oligomeric State	Approx. 9 subunits	[2][3][4]
Expressed Fragment	rSm16 (amino acids 23-90)	[5]
Purified Protein Size	Approx. 15 kDa	[5]

## Mechanism of Action & Signaling Pathway

Sm16 exerts its potent immunosuppressive effects by inhibiting the cytokine response to Toll-like receptor (TLR) ligands, such as lipopolysaccharide (LPS) and poly(I:C).[2][4] Mechanistic studies indicate that Sm16 acts proximally to the TLR complex. It specifically inhibits the degradation of the IRAK1 (Interleukin-1 Receptor-Associated Kinase 1) signaling protein in monocytes stimulated by LPS.[2][4] This disruption prevents the downstream signaling cascade that would typically lead to the production of pro-inflammatory cytokines. A synthetic peptide of Sm16 (34–117) was also found to block the pro-inflammatory effects of LPS by modulating signaling pathways involved in cellular metabolism and inflammation.[1]



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Caption: Inhibition of the TLR4 signaling pathway by the Sm16 protein.

## Key Experimental Protocols

### Recombinant Protein Expression and Purification:

- **Host System:** Pichia pastoris was utilized to facilitate the preparation of a pyrogen/endotoxin-free purified protein suitable for immunomodulatory activity analysis.<sup>[2][4]</sup> For other studies, E. coli was used to express a fragment of the Sm16 protein (amino acids 23-90).<sup>[5]</sup>
- **Gene Optimization:** For E. coli expression, the native DNA sequence was optimized by substituting codons with those preferentially used by prokaryotic systems.<sup>[5]</sup>
- **Induction:** Protein expression in E. coli was induced with IPTG for 4 hours.<sup>[5]</sup>
- **Purification:** The recombinant protein was purified from the bacterial lysate using nickel-affinity chromatography.<sup>[5]</sup>
- **Design Modification:** To decrease the natural aggregation propensity of Sm16 and improve solubility in physiological buffers, a modified version of the protein was designed and expressed.<sup>[2][4]</sup>

### Cytokine Response Assay:

- **Cell Source:** Whole human blood or monocytic cells were used.<sup>[2][4]</sup>
- **Stimulation:** Cells were stimulated with various Toll-like receptor (TLR) ligands, including lipopolysaccharide (LPS), poly(I:C), peptidoglycan, or a synthetic lipopeptide.<sup>[2][4]</sup>
- **Treatment:** Recombinant Sm16 was added to the cell cultures to assess its effect on the cytokine response.
- **Analysis:** Cytokine levels (e.g., IL-6, IL-1RA) in the culture supernatant were measured to determine the inhibitory effect of Sm16.<sup>[3]</sup> The degradation of the IRAK1 signaling protein was analyzed in LPS-stimulated monocytes to pinpoint the mechanism of inhibition.<sup>[2][4]</sup>

## Part B: SM 16 Small Molecule (ALK5/ALK4 Inhibitor) Discovery and Characterization

**SM 16** is a potent, orally active small molecule inhibitor of the transforming growth factor-beta (TGF- $\beta$ ) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5).[6] It also demonstrates high affinity for the related ALK4 kinase.[6] The discovery of **SM 16** stems from drug development efforts to identify novel therapeutics for diseases driven by excessive TGF- $\beta$  signaling, such as cancer and fibrosis.

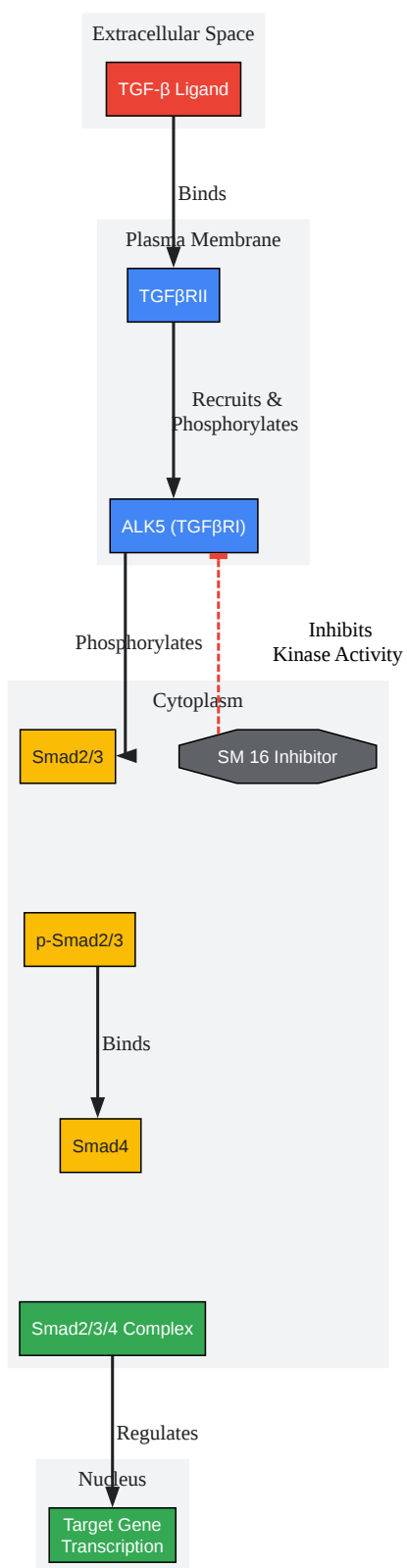
**SM 16** exhibits high selectivity; when tested against a panel of over 60 related and unrelated kinases, it showed only moderate off-target activity against Raf and p38/SAPKa at much higher concentrations and no inhibitory activity against other ALK family members like ALK1 and ALK6.[6] Its ability to penetrate tumor cells in vivo and suppress the TGF- $\beta$  signaling pathway has been demonstrated in preclinical models.[6]

## Quantitative Data

Parameter	Target	Value	Source
Binding Affinity (Ki)	ALK5	10 nM	[6]
ALK4	1.5 nM	[6]	
Inhibitory Conc. (IC50)	TGF $\beta$ -induced Luciferase Activity	64 nM	[6]
Raf (off-target)	1 $\mu$ M	[6]	
p38/SAPKa (off-target)	0.8 $\mu$ M	[6]	
Effective Conc. Range	Smad2 Phosphorylation Inhibition	100 - 620 nM	[6]
In Vivo Dosage (murine mesothelioma)	5 mg/kg/day (s.c. minipumps)	Significant tumor inhibition	[6]
In Vivo Dosage (bolus)	20 mg/kg (single i.p.)	Suppressed pSmad2/3 for $\geq$ 3h	[6]

## Mechanism of Action & Signaling Pathway

**SM 16** functions by competitively inhibiting the ATP-binding site of the ALK5 and ALK4 kinase domains. TGF- $\beta$  ligands (like TGF- $\beta$ 1) bind to the type II receptor (TGF $\beta$ RII), which then recruits and phosphorylates the type I receptor, ALK5. This activation of ALK5 leads to the phosphorylation of downstream signaling proteins, primarily Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, translocates to the nucleus, and regulates the transcription of target genes involved in processes like cell growth, differentiation, and fibrosis. By inhibiting ALK5, **SM 16** blocks the phosphorylation of Smad2/3, thereby preventing the downstream signaling cascade.[6]



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Caption: Inhibition of the TGF-β/ALK5 signaling pathway by the **SM 16** small molecule.

## Key Experimental Protocols

### In Vitro Kinase Assays:

- **Target Identification:** The inhibitory activity of **SM 16** was tested against a panel of over 60 kinases to determine its potency and selectivity.
- **Ki Determination:** Binding affinities ( $K_i$ ) for ALK5 and ALK4 were measured to quantify the potency of the inhibitor.
- **IC50 Determination:** The half-maximal inhibitory concentration (IC50) was determined in cell-based assays, such as a TGF- $\beta$ -induced plasminogen activator inhibitor-luciferase reporter assay, to measure functional inhibition.[6]

### Cell-Based Smad2 Phosphorylation Assay:

- **Cell Culture:** Appropriate cell lines responsive to TGF- $\beta$  are cultured.
- **Treatment:** Cells are pre-treated with varying concentrations of **SM 16** (e.g., 100 to 620 nM). [6]
- **Stimulation:** Cells are stimulated with TGF- $\beta$  or activin to induce Smad2 phosphorylation.
- **Analysis:** Cell lysates are analyzed by Western blot or other immunoassays using an antibody specific for phosphorylated Smad2 to quantify the inhibitory effect of **SM 16**.

### In Vivo Murine Tumor Model:

- **Model:** Mice bearing established AB12 mesothelioma tumors were used.[6]
- **Treatment Regimen:**
  - **Sustained Delivery:** **SM 16** was administered at 5 mg/kg/day for 28 days via subcutaneously implanted miniosmotic pumps.[6]
  - **Bolus Injection:** A single intraperitoneal (i.p.) bolus of 20 mg/kg was administered to assess target engagement.[6]



- Efficacy Endpoint: Tumor growth was monitored over the treatment period to evaluate the inhibitory effect of **SM 16**.
- Pharmacodynamic Endpoint: For the bolus dose, tumors were harvested at various time points (e.g., up to 3 hours post-treatment) and analyzed for levels of phosphorylated Smad2/3 to confirm in vivo target inhibition.[6]

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